molecular formula C17H19BrN2OS B3441450 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B3441450
M. Wt: 379.3 g/mol
InChI Key: GIIAFMYIYKSDIC-UHFFFAOYSA-N
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Description

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a thiophene ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with a suitable brominated thiophene derivative under controlled conditions.

    Coupling with phenyl ring: The piperazine derivative is then coupled with a phenyl ring through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final acetylation: The final step involves the acetylation of the phenyl ring to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used to study the interactions between piperazine derivatives and biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(5-fluorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Uniqueness

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and binding properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-13(21)14-2-4-15(5-3-14)20-10-8-19(9-11-20)12-16-6-7-17(18)22-16/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIAFMYIYKSDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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